molecular formula C16H10Cl2N2 B1587407 4,6-Dichloro-2,5-diphenylpyrimidine CAS No. 29133-99-1

4,6-Dichloro-2,5-diphenylpyrimidine

Cat. No.: B1587407
CAS No.: 29133-99-1
M. Wt: 301.2 g/mol
InChI Key: SYZDNTMHIDTVBR-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,5-diphenylpyrimidine is a nucleobase derivative with the molecular formula C16H10Cl2N2 and a molecular weight of 301.17 g/mol . This compound is characterized by its two chlorine atoms at positions 4 and 6 on the pyrimidine ring, and two phenyl groups at positions 2 and 5. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dichloro-2,5-diphenylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2,5-diphenylpyrimidine with chlorine gas in the presence of a suitable catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective chlorination at the 4 and 6 positions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2,5-diphenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific nucleophiles or reagents used. For example, substitution with an amine would yield a 4,6-diamino-2,5-diphenylpyrimidine derivative .

Comparison with Similar Compounds

  • 2,4-Dichloro-6-methylpyrimidine
  • 2,5-Dichloropyridine
  • 2,3-Dichloropyridine

Comparison: 4,6-Dichloro-2,5-diphenylpyrimidine is unique due to its specific substitution pattern and the presence of phenyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4,6-dichloro-2,5-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2/c17-14-13(11-7-3-1-4-8-11)15(18)20-16(19-14)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZDNTMHIDTVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399479
Record name 4,6-Dichloro-2,5-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29133-99-1
Record name 4,6-Dichloro-2,5-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-2,5-diphenylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4,6-dichloro-2,5-diphenylpyrimidine in the synthesis of new chemical entities?

A1: this compound acts as an electrophile in the synthesis of novel 2-quinazolylacetonitrile and 4-pyrimidylideneacetonitrile derivatives. [, ] These derivatives are formed via electrophilic substitution reactions where the chlorine atoms in this compound are replaced by nucleophilic 2-cyanomethylquinazoline or 2-cyanomethylpyridine derivatives, respectively. [, ]

Q2: Why are researchers interested in synthesizing compounds containing the H-chelate structure?

A2: The H-chelates synthesized using this compound are of interest due to their potential as polymethine chromophore systems. [] These systems are important in various applications, including dyes and pigments, optical materials, and biological probes. Further research on these novel H-chelates could lead to advances in these areas.

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